1-cyano-N,N-di(propan-2-yl)methanethioamide
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Overview
Description
1-cyano-N,N-di(propan-2-yl)methanethioamide is a chemical compound with the molecular formula C8H14N2S It is characterized by the presence of a cyano group (–CN) and a thioamide group (–CSNH2) attached to a central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1-cyano-N,N-di(propan-2-yl)methanethioamide can be synthesized through the cyanoacetylation of amines. One common method involves the reaction of isopropylamine with cyanoacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction typically proceeds under reflux conditions, resulting in the formation of the desired thioamide compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-cyano-N,N-di(propan-2-yl)methanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the cyano group can yield primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, catalytic hydrogenation
Substitution: Electrophiles such as alkyl halides or acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Primary amines
Substitution: Substituted thioamides
Scientific Research Applications
1-cyano-N,N-di(propan-2-yl)methanethioamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of agrochemicals, dyes, and electronic materials.
Mechanism of Action
The mechanism of action of 1-cyano-N,N-di(propan-2-yl)methanethioamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The thioamide group can form hydrogen bonds and other non-covalent interactions with biological macromolecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 1-cyano-N,N-di(propan-2-yl)acetamide
- 1-cyano-N,N-di(propan-2-yl)ethanethioamide
- 1-cyano-N,N-di(propan-2-yl)propanethioamide
Uniqueness
1-cyano-N,N-di(propan-2-yl)methanethioamide is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of both a cyano group and a thioamide group allows for a wide range of chemical transformations and interactions, making it a versatile compound in various applications .
Properties
CAS No. |
406913-26-6 |
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Molecular Formula |
C8H14N2S |
Molecular Weight |
170.28 g/mol |
IUPAC Name |
1-cyano-N,N-di(propan-2-yl)methanethioamide |
InChI |
InChI=1S/C8H14N2S/c1-6(2)10(7(3)4)8(11)5-9/h6-7H,1-4H3 |
InChI Key |
QNVJQNFAYZDSCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=S)C#N |
Origin of Product |
United States |
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